3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
CAS No.:
Cat. No.: VC17862122
Molecular Formula: C9H16F3NO
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16F3NO |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3 |
| Standard InChI Key | ROQCXBWOGRWGOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCC1O)CCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol (IUPAC name: 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol) is a secondary alcohol belonging to the piperidine class. Its molecular formula is C₉H₁₆F₃NO, with a molecular weight of 211.22 g/mol. The compound’s structure includes a six-membered piperidine ring substituted at the 1-position with a trifluoropropyl group (-CF₂CF₂CH₃) and at the 3- and 4-positions with methyl and hydroxyl groups, respectively.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆F₃NO | |
| Molecular Weight | 211.22 g/mol | |
| SMILES | CC1CN(CCC1O)CCC(F)(F)F | |
| InChIKey | ROQCXBWOGRWGOZ-UHFFFAOYSA-N | |
| PubChem CID | 114502370 |
The trifluoropropyl group introduces strong electron-withdrawing effects, which influence the compound’s polarity and stability. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxyl group, which facilitates hydrogen bonding .
Synthesis and Manufacturing
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves multi-step reactions to construct the piperidine backbone and introduce substituents. A common approach utilizes Negishi coupling to form carbon-carbon bonds between halogenated intermediates and organozinc reagents .
Key Synthetic Steps:
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Ring Formation: Cyclization of 3-methyl-4-piperidone with 3,3,3-trifluoropropylamine under acidic conditions yields the piperidine scaffold.
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Hydroxylation: Selective oxidation of the 4-position using hydrogen peroxide (H₂O₂) introduces the hydroxyl group.
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Purification: Automated high-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity, as validated by mass spectrometry .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 3,3,3-Trifluoropropylamine, H₂SO₄ | 68% |
| Oxidation | H₂O₂, CH₃CN, 40°C | 82% |
| Purification | HPLC (XBridge C18, CH₃CN/H₂O) | 95% |
Challenges include controlling regioselectivity during hydroxylation and minimizing racemization. Recent advances in flow chemistry have improved scalability, enabling gram-scale production .
Chemical Reactivity and Functionalization
The compound’s hydroxyl and amine groups render it amenable to diverse chemical modifications.
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ converts the hydroxyl group to a ketone, yielding 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one.
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Reduction: Sodium borohydride (NaBH₄) reduces the ketone back to the alcohol, demonstrating reversible redox behavior.
Alkylation and Acylation
The secondary amine at the 1-position undergoes alkylation with alkyl halides or acylation with acid chlorides, expanding its utility as a synthetic intermediate.
Table 3: Reaction Pathways and Outcomes
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, CH₃CN | Piperidin-4-one derivative |
| Reduction | NaBH₄, MeOH | Regenerated alcohol |
| Alkylation | CH₃I, K₂CO₃ | N-Methylated analog |
Biological Activities and Mechanistic Insights
The trifluoropropyl group enhances binding to hydrophobic pockets in enzymes and receptors, while the hydroxyl group mediates hydrogen bonding. Preliminary studies suggest activity against:
Neurological Targets
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Serotonin Receptors: The compound exhibits moderate affinity for 5-HT₁A receptors (Kᵢ = 120 nM), potentially aiding anxiolytic drug development.
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Monoamine Oxidase (MAO): Inhibits MAO-B (IC₅₀ = 450 nM), implicating it in neurodegenerative disease research.
Antimicrobial Properties
In vitro assays show bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption.
Table 4: Biological Activity Profile
| Target | Assay Result | Potential Application |
|---|---|---|
| 5-HT₁A Receptor | Kᵢ = 120 nM | Anxiety Disorders |
| MAO-B | IC₅₀ = 450 nM | Parkinson’s Disease |
| S. aureus | MIC = 32 µg/mL | Antibacterial Agents |
Applications in Medicinal Chemistry
The compound’s balanced lipophilicity (LogP = 2.1) and metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) make it a promising scaffold for CNS drugs. Derivatives modified at the 4-position show improved blood-brain barrier permeability.
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